molecular formula C8H16N2 B15072663 1-(Azetidin-3-ylmethyl)pyrrolidine CAS No. 1180505-00-3

1-(Azetidin-3-ylmethyl)pyrrolidine

Cat. No.: B15072663
CAS No.: 1180505-00-3
M. Wt: 140.23 g/mol
InChI Key: AZJUUTMVNWVDER-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylmethyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C8H16N2. It consists of a pyrrolidine ring attached to an azetidine moiety via a methylene bridge. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-ylmethyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with azetidine derivatives under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-ylmethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Azetidin-3-ylmethyl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, influencing various biochemical processes. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-3-ylmethyl)pyrrolidine is unique due to its combination of the azetidine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

1180505-00-3

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-(azetidin-3-ylmethyl)pyrrolidine

InChI

InChI=1S/C8H16N2/c1-2-4-10(3-1)7-8-5-9-6-8/h8-9H,1-7H2

InChI Key

AZJUUTMVNWVDER-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2CNC2

Origin of Product

United States

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